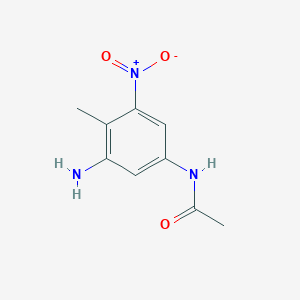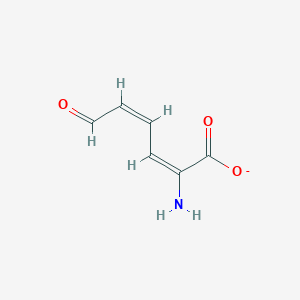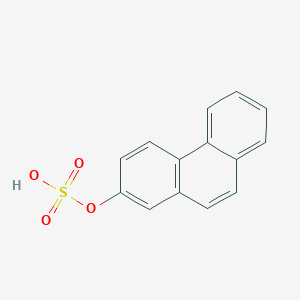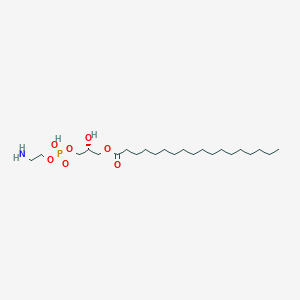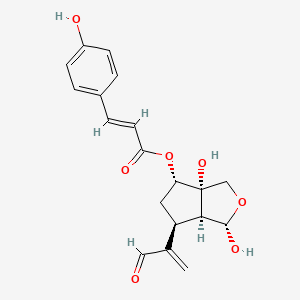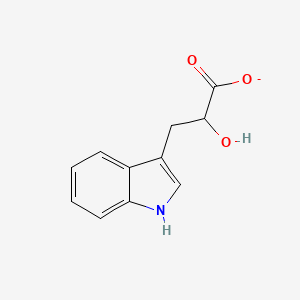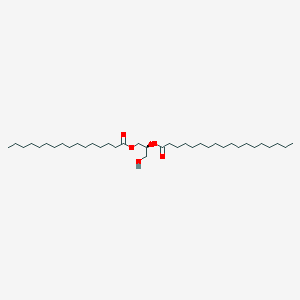
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol 34:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and octadecanoyl respectively. It is a 1,2-diacyl-sn-glycerol and a DG(18:0/16:0). It derives from a hexadecanoic acid and an octadecanoic acid.
DG(16:0/18:0/0:0)[iso2], also known as DAG(16:0/18:0) or diacylglycerol(16:0/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway. DG(16:0/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.
Applications De Recherche Scientifique
Phospholipid Membrane Studies
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol has been utilized in the study of phospholipid/cholesterol membranes. For instance, Thewalt and Cushley (1987) investigated the effects of n-alkanols on multilamellar dispersions of this compound, finding that n-alkanols modulate the gel to liquid crystalline phase transition in these dispersions, impacting phospholipid order parameters and phase transitions (Thewalt & Cushley, 1987).
Nutritional Therapy and Ether Lipid Metabolism
In the context of nutritional therapy, especially for congenital deficiencies in tissue ether glycerolipids, 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol and its derivatives have shown promising results. Das et al. (1992) reported that chronic feeding of batyl alcohol (a derivative) led to increased plasmalogens in erythrocytes of patients with congenital deficiencies in tissue ether glycerolipids (Das et al., 1992).
Micellar Concentration Studies
Kramp et al. (1984) explored the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including derivatives of 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol. They found comparable values for the critical micellar concentration among various derivatives, providing insights into their biological activities and physical properties (Kramp et al., 1984).
Glycerophosphonolipid Synthesis
Yamauchi et al. (1986) focused on the synthesis of glycerophosphonolipids containing aminoalkylphosphonic acids, including derivatives of 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol. Their work aimed to create lipase-stable liposomes, contributing significantly to the understanding of lipid biochemistry and potential pharmaceutical applications (Yamauchi et al., 1986).
Biological Evaluation in Medical Research
Dangate et al. (2009) conducted a chemoenzymatic synthesis of non-natural sulfo-glycolipids derived from 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol, testing their activity in antitumor promoters. This research underscores the potential of such compounds in the development of new therapeutics (Dangate et al., 2009).
Propriétés
Nom du produit |
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol |
|---|---|
Formule moléculaire |
C37H72O5 |
Poids moléculaire |
597 g/mol |
Nom IUPAC |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
Clé InChI |
ONCLVQFEAFTXMN-DHUJRADRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



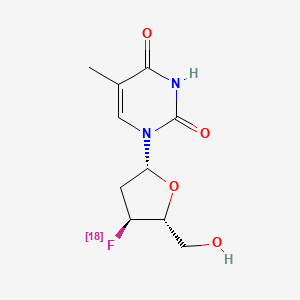
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
![Adenosine, N-[(2-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1243072.png)
![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)
![(Z)-1-N'-(cyclopropylmethyl)-2-nitro-1-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]ethene-1,1-diamine](/img/structure/B1243079.png)
![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)
